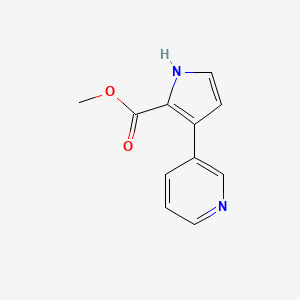
Methyl 3-(3-Pyridyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD31735615” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31735615” involves multiple steps, starting from readily available precursors. The process typically includes:
Initial Coupling Reaction: The starting materials undergo a coupling reaction under controlled conditions, often using a catalyst to facilitate the process.
Intermediate Formation: The coupled product is then subjected to further reactions to form intermediates. These steps may involve the use of reagents like bromine or iodine.
Final Product Formation: The intermediates are finally converted into “MFCD31735615” through a series of reactions, including oxidation or reduction, depending on the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of “MFCD31735615” is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Advanced Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
“MFCD31735615” undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents to yield reduced forms of the compound.
Substitution: Where functional groups in the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium or platinum-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
“MFCD31735615” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which “MFCD31735615” exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Where it acts as an inhibitor or activator, affecting biochemical pathways.
Receptors: Binding to cellular receptors to modulate physiological responses.
Pathways: Influencing signaling pathways that regulate cellular functions.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
methyl 3-pyridin-3-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-9(4-6-13-10)8-3-2-5-12-7-8/h2-7,13H,1H3 |
InChIキー |
MJCAKCSQXAEZMW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CN1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


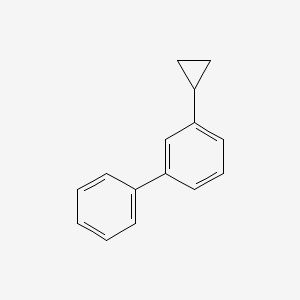

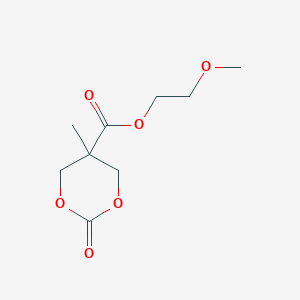
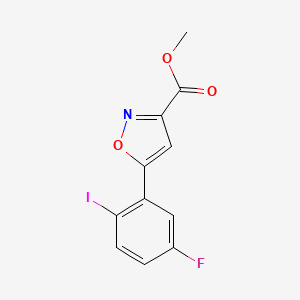
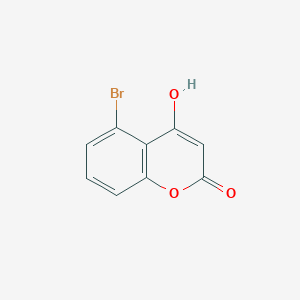
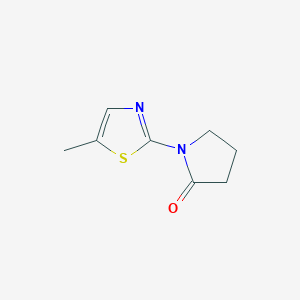
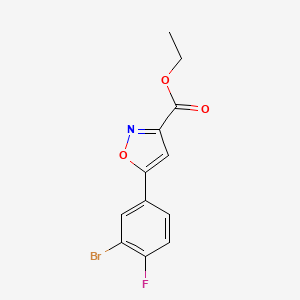
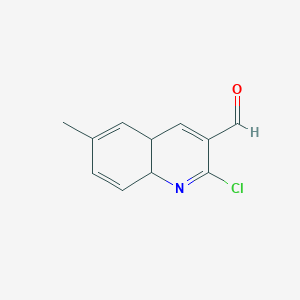
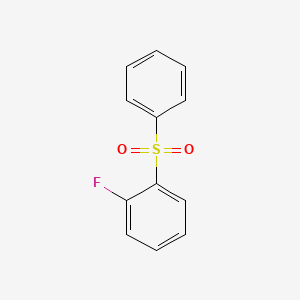
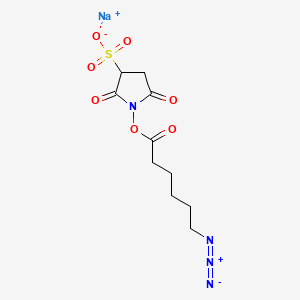

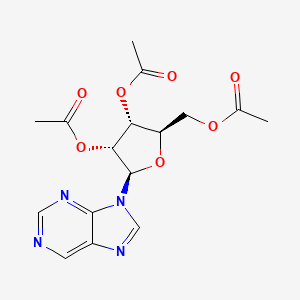
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338187.png)

